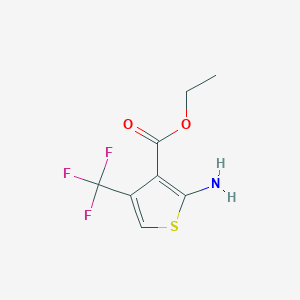

Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-2-14-7(13)5-4(8(9,10)11)3-15-6(5)12/h3H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOJAIFAWOOYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731477 | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917909-56-9 | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Gewald Reaction-Based Synthesis

The most commonly employed method for synthesizing ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate is the Gewald reaction. This reaction involves the condensation of three main components:

- A sulfur source (elemental sulfur or sulfur-containing reagents)

- An α-methylene carbonyl compound (such as ethyl acetoacetate derivatives)

- An α-cyano ester or nitrile compound

- Solvents: Ethanol or methanol

- Catalysts: Triethylamine or other organic bases to promote condensation

- Temperature: Mild heating (often reflux conditions)

- Reaction Time: Several hours, optimized for yield

This method forms the thiophene ring by cyclization, incorporating the amino group at position 2 and the carboxylate ester at position 3, while the trifluoromethyl group is introduced via appropriately substituted starting materials or post-synthetic modification.

- Use of continuous flow reactors to improve reaction control and scalability

- Advanced purification techniques such as crystallization and chromatography to achieve high purity

- Optimization of reaction parameters to maximize yield and minimize byproducts

Multi-Step Organic Synthesis Including Suzuki Coupling and Knoevenagel Condensation

For derivatives bearing a trifluoromethylphenyl substituent at position 4 (closely related to the target compound), preparation often involves:

- Suzuki Coupling: Cross-coupling of thiophene intermediates with trifluoromethyl-substituted aryl boronic acids to install the trifluoromethylphenyl group.

- Knoevenagel Condensation: Formation of α,β-unsaturated carbonyl intermediates that can be further cyclized to thiophenes.

- Michael Addition and Intramolecular Cyclization: To build the thiophene ring system with desired substituents.

These methods allow for structural diversity and precise installation of functional groups, including trifluoromethyl substituents that enhance lipophilicity and metabolic stability.

Synthesis via α-Thiocyanato Ketones and Cyanothioacetamides

A novel approach involves the synthesis of intermediate dihydrothiophenes through reactions of α-thiocyanato ketones with cyanothioacetamides:

- Preparation of α-thiocyanatoacetophenone by reaction of α-bromoacetophenone with potassium thiocyanate in acetone.

- Knoevenagel condensation of cyanothioacetamide with aromatic aldehydes in the presence of triethylamine.

- Subsequent Michael-type addition and intramolecular cyclization to yield 2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, which can be further transformed into the target thiophene derivatives.

This method features:

- Mild reaction conditions

- Metal-free catalysis

- Good yields and atom economy

- Avoidance of toxic solvents and byproducts

Summary Table of Preparation Methods

Detailed Research Findings

- The Gewald reaction remains the cornerstone for synthesizing amino-substituted thiophenes with carboxylate groups, including ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate, due to its efficiency in constructing the thiophene core under relatively mild conditions.

- The trifluoromethyl substituent is often introduced through substitution on aromatic rings prior to cyclization or via coupling reactions, enhancing the compound's pharmacokinetic properties.

- Advanced synthetic routes using α-thiocyanato ketones and cyanothioacetamides provide a metal-free alternative with good yields and environmentally benign conditions, suitable for constructing related thiophene derivatives with potential pharmaceutical applications.

- Industrial production optimizes these methods with continuous flow reactors and purification technologies to achieve high purity and yield, critical for research and medicinal chemistry applications.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate has been investigated as a lead compound for developing pharmaceuticals targeting hormonal pathways, particularly in treating hormone-dependent cancers such as prostate cancer. The compound's ability to interact with gonadotropin-releasing hormone receptors suggests its potential role in regulating reproductive hormones.

Key Findings:

- Binding Affinity : Studies indicate that the trifluoromethyl group significantly enhances binding affinity to biological targets, which may improve therapeutic efficacy.

- Anti-cancer Activity : Similar compounds have shown promising results as anti-cancer agents, particularly in targeting gonadotropin receptors.

| Compound | Target Disease | Mechanism of Action | Key Findings |

|---|---|---|---|

| Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate | Prostate Cancer | Gonadotropin receptor antagonist | Enhanced binding affinity due to trifluoromethyl group |

| Related Compounds | Various Cancers | Hormonal pathway modulation | Potential anti-cancer activity observed |

Anti-mycobacterial Activity

Research has also indicated the potential of ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate derivatives in combating tuberculosis. A study demonstrated that modifications to the thiophene core could yield compounds with potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis .

Case Study:

- A derivative exhibited a minimum inhibitory concentration (MIC) of 0.02–0.12 μg/mL against M. tuberculosis, indicating strong antimycobacterial properties while maintaining low cytotoxicity levels .

Material Science Applications

The unique structural features of ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate lend themselves to applications in material science, particularly in the development of advanced materials with specific electronic and optical properties.

Organic Electronics

The compound's enhanced solubility and electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films can contribute to the development of efficient electronic devices.

Coatings and Polymers

Due to its chemical stability and unique properties, ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate can be utilized in coatings that require enhanced durability and resistance to environmental factors.

Mécanisme D'action

The mechanism of action of ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparaison Avec Des Composés Similaires

Structural Variations and Molecular Properties

The 2-amino-thiophene-3-carboxylate scaffold allows for diverse substitutions at position 4, significantly altering physicochemical and biological properties. Key analogs include:

Activité Biologique

Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications based on recent research findings.

Overview of the Compound

- Chemical Structure : Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate features a thiophene ring with an ethyl ester and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a candidate for drug development.

- Molecular Formula : C₉H₈F₃N O₂S

- Molecular Weight : Approximately 217.23 g/mol

The biological activity of ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate is primarily attributed to its ability to interact with various biomolecules:

- Target Interactions : The compound can bind to specific enzymes and receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing cellular processes and signaling pathways.

- Biochemical Pathways : It has been shown to affect several biochemical pathways, including those involved in inflammation and cancer progression.

Pharmacological Properties

Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate exhibits a range of pharmacological effects:

- Anticancer Activity : Similar thiophene derivatives have demonstrated anticancer properties by targeting gonadotropin-releasing hormone receptors, which are crucial in cancer cell proliferation.

- Antimicrobial Effects : Research indicates potential antimicrobial activity against various pathogens, including Mycobacterium tuberculosis, suggesting that it may inhibit mycolic acid biosynthesis .

- Anti-inflammatory Properties : Thiophene derivatives have shown promise in reducing inflammation by modulating cytokine expression and inhibiting key enzymes involved in inflammatory processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate:

The unique structure of ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate allows it to participate in various biochemical reactions:

- Enzyme Interactions : It interacts with cytochrome P450 enzymes, impacting drug metabolism and efficacy.

- Cellular Effects : The compound influences cell signaling pathways, particularly those involving kinase enzymes, which are vital for cellular responses to external stimuli.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.